![molecular formula C15H19N3O2S2 B2812393 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448045-67-7](/img/structure/B2812393.png)
4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring, which is a part of the compound, is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” are not available, thiazole derivatives have been found to possess diverse biological activities . They have been used as scaffolds to find new compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise as antitumor and cytotoxic agents. Researchers synthesized compounds like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides , which demonstrated potent cytotoxic effects on prostate cancer cells .
Antioxidant Properties
Thiazoles have been explored for their antioxidant potential. While specific studies on our compound are limited, the thiazole ring’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
Biological Activity in Pain Management
Although not directly studied for pain management, thiazoles have been investigated in related fields. Their potential as analgesics or pain-relieving agents warrants further exploration .
Role in Drug Discovery
Thiazoles serve as building blocks for various drugs, including antifungal agents (e.g., Abafungin ), antineoplastic drugs (e.g., Bleomycine and Tiazofurin ), and other therapeutic compounds. Researchers continue to explore novel thiazole derivatives for drug development .
Other Applications
Thiazoles find applications beyond the ones mentioned above. They have been studied for their role in treating conditions such as schizophrenia, inflammation, bacterial infections, allergies, and hypertension .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the chemical environment .
properties
IUPAC Name |
4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-12-2-4-14(5-3-12)22(19,20)17-13-6-9-18(10-7-13)15-16-8-11-21-15/h2-5,8,11,13,17H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXHLJBOVECQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide |
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